XLogP3 Lipophilicity: 1-Oxaspiro[4.5]decan-4-amine vs. Carbocyclic Spiro[4.5]decan-1-amine
The target compound 1-Oxaspiro[4.5]decan-4-amine displays a computed XLogP3-AA value of 1.0, which is substantially lower than the 2.4 for the carbocyclic analogue Spiro[4.5]decan-1-amine and also lower than the 4.8 for the parent hydrocarbon Spiro[4.5]decane . This represents a ΔXLogP3 of -1.4 versus the direct carbocyclic amine comparator, placing the target compound firmly in a more favorable lipophilicity range for CNS drug-likeness (commonly cited optimal range ~1–3) .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | Spiro[4.5]decan-1-amine (CAS 27992-29-6): XLogP3 = 2.4; Spiro[4.5]decane (CAS 176-63-6): XLogP3 = 4.8 |
| Quantified Difference | ΔXLogP3 = -1.4 vs. spiro[4.5]decan-1-amine; ΔXLogP3 = -3.8 vs. spiro[4.5]decane |
| Conditions | Computed by XLogP3 3.0 algorithm; values extracted from PubChem (2025.04.14 release) |
Why This Matters
Lower lipophilicity correlates with reduced non-specific binding, improved aqueous solubility, and lower hERG risk—critical factors for CNS-targeted probe or lead compound selection.
- [1] PubChem computed properties: 1-Oxaspiro[4.5]decan-4-amine (CID 105430398) XLogP3=1.0; Spiro[4.5]decan-1-amine (CID 19080117) XLogP3=2.4; Spiro[4.5]decane (CID 135982) XLogP3=4.8. National Center for Biotechnology Information. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience 2010, 1(6): 435-449. View Source
